molecular formula C13H18O2 B2653720 2,2-Dimethyl-5-phenylpentanoic acid CAS No. 2840-74-6

2,2-Dimethyl-5-phenylpentanoic acid

Cat. No.: B2653720
CAS No.: 2840-74-6
M. Wt: 206.285
InChI Key: QDBSHQCJVMNTTG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenylpentanoic acid (CAS 2840-74-6) is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This carboxylic acid features a pentanoic acid chain substituted with a phenyl group at the 5-position and two methyl groups at the 2-position, resulting in a neopentyl, or tert-butyl, core structure adjacent to the carboxylic acid functionality . The compound is typically supplied as a powder and should be stored sealed in a dry environment at room temperature . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The sterically hindered alpha-carbon can influence the compound's conformation and metabolic stability, while the carboxylic acid group allows for straightforward derivatization into amides, esters, and other carboxylic acid derivatives. Researchers utilize this compound as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) . Its application is particularly relevant in the exploration of compounds that act as cholesterol absorption inhibitors for the management of cardiovascular diseases . Handling should follow standard laboratory safety practices. The compound has a GHS warning signal word and hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSHQCJVMNTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-74-6
Record name 2,2-dimethyl-5-phenylpentanoic acid
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Advanced Synthetic Methodologies for 2,2 Dimethyl 5 Phenylpentanoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2,2-Dimethyl-5-phenylpentanoic Acid Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netscribd.com For this compound, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the Cα-Cβ bond of the pentanoic acid chain. This approach simplifies the molecule into a phenethyl synthon and a gem-dimethylated carboxylic acid synthon. The phenethyl portion can be derived from precursors like phenethyl bromide or phenethyl tosylate, while the gem-dimethylated unit can be generated from isobutyric acid derivatives.

Another viable retrosynthetic pathway involves disconnection at the Cγ-Cδ bond, leading to a phenylpropyl synthon and a dimethylacetic acid synthon. This strategy might be advantageous if suitable phenylpropyl precursors are readily accessible. Furthermore, functional group interconversion (FGI) is a key tactic. For instance, the carboxylic acid group can be retrosynthetically derived from an ester, a nitrile, or an alcohol, offering flexibility in the choice of synthetic routes.

The choice of disconnection is often guided by the availability of starting materials, the reliability of the corresponding forward reactions, and the desire to control stereochemistry, if applicable. slideshare.netscribd.com

Classical and Contemporary Synthetic Routes to the Core this compound Structure

A variety of synthetic methods, ranging from classical organometallic reactions to modern catalytic processes, have been employed to construct the this compound framework.

The formation of carbon-carbon bonds is central to the synthesis of the this compound backbone. Several powerful C-C bond-forming reactions are utilized for this purpose.

One of the most common approaches is the alkylation of enolates . The enolate of a suitable isobutyric acid derivative, such as an ester or a protected carboxylic acid, can be generated using a strong base like lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, reacting with an electrophilic phenethyl species, such as phenethyl bromide, to form the desired carbon skeleton.

Grignard reactions offer another robust method. fiveable.me A phenethyl Grignard reagent, prepared from phenethyl bromide and magnesium, can be reacted with a suitable electrophile containing the gem-dimethyl motif. For instance, reaction with a derivative of dimethylmalonic acid could lead to the target structure after subsequent manipulation.

Organocuprate chemistry provides a milder alternative for C-C bond formation. A lithium diphenylcuprate, for example, could potentially react with a γ,δ-unsaturated ester bearing the gem-dimethyl group in a conjugate addition fashion, although this is a less direct approach.

More contemporary methods include palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi coupling. alevelchemistry.co.uk These reactions could be employed to couple a phenethyl-containing organometallic reagent with a suitable halo-substituted dimethylpentanoic acid derivative, or vice versa.

The table below summarizes some key carbon-carbon bond formation strategies.

Reaction Type Nucleophile Electrophile Key Features
Enolate AlkylationIsobutyric ester enolatePhenethyl halideStrong base required, potential for side reactions.
Grignard Reaction fiveable.mePhenethylmagnesium halideDimethylmalonic acid derivativeVersatile, but can be sensitive to functional groups.
Organocuprate AdditionLithium diphenylcuprateγ,δ-Unsaturated esterMilder conditions, good for conjugate additions.
Cross-Coupling Reactions alevelchemistry.co.ukOrganoboron or Organozinc reagentHalogenated precursorHigh efficiency and functional group tolerance.

The synthesis of chiral analogues of this compound, where stereocenters are introduced into the molecule, requires sophisticated stereoselective methods.

Chiral auxiliaries are a classical and reliable approach. An achiral starting material is attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. For example, an isobutyric acid derivative could be attached to a chiral oxazolidinone, as in the Evans asymmetric alkylation. The resulting enolate would then react with phenethyl bromide, with the chiral auxiliary guiding the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Asymmetric catalysis represents a more modern and atom-economical approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can be used to control the stereochemistry of a reaction. For instance, an asymmetric hydrogenation of a corresponding unsaturated precursor could be employed to introduce a stereocenter with high enantioselectivity. Similarly, enantioselective conjugate additions catalyzed by chiral organocatalysts or metal complexes are powerful tools. researchgate.net

Substrate-controlled synthesis can also be employed if a chiral starting material is used. The inherent stereochemistry of the starting material can direct the formation of new stereocenters.

The development of these methods is crucial for accessing specific stereoisomers of analogues, which often exhibit distinct biological activities.

Method Principle Example Application
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide stereoselective bond formation.Evans asymmetric alkylation using a chiral oxazolidinone auxiliary.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.Asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium or ruthenium catalyst.
Substrate ControlUtilization of a chiral starting material to direct the stereochemical outcome.Starting with an enantiomerically pure phenyl-containing building block.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. skpharmteco.com Key areas of focus include the use of safer solvents, minimizing waste, and improving energy efficiency.

One strategy is the use of greener solvents . Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical fluids can significantly improve the environmental profile of a synthesis. Solvent-free reactions, where possible, are an even more sustainable option. researchgate.net

Atom economy is another important principle. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions and eliminations.

The use of catalysis is a cornerstone of green chemistry. Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reactions. The development of recyclable catalysts further enhances the sustainability of the process.

Furthermore, exploring renewable feedstocks as starting materials can contribute to a more sustainable synthesis in the long run.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, making the synthesis more efficient and cost-effective.

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing decomposition or unwanted reactions.

Concentration: The concentration of reactants can impact the reaction rate and, in some cases, the selectivity of the reaction.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a crucial parameter. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Statistical methods like Design of Experiments (DoE) can be employed to systematically and efficiently optimize multiple reaction parameters simultaneously.

Isolation and Advanced Purification Techniques for this compound and its Precursors

After the synthesis, the isolation and purification of this compound and its intermediates are essential to obtain a product of high purity.

Extraction is a common first step to separate the product from the reaction mixture. This typically involves partitioning the mixture between an organic solvent and an aqueous phase. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic compounds.

Crystallization is a powerful technique for purifying solid compounds. orgsyn.org By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, pure crystals of the desired compound can be formed, leaving impurities in the solution.

Chromatography is a versatile and widely used purification method.

Column chromatography using silica (B1680970) gel or alumina (B75360) is frequently employed to separate the target compound from byproducts based on their different polarities.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for high-purity separations, especially for complex mixtures or for isolating specific stereoisomers.

Gas chromatography (GC) can be used for the purification of volatile compounds.

The choice of purification technique depends on the physical properties of the compound (solid or liquid), its polarity, and the desired level of purity. For instance, a crude solid product might first be purified by crystallization, followed by column chromatography if necessary to remove closely related impurities.

Technique Principle of Separation Applicability
ExtractionDifferential solubility in immiscible liquids.Initial workup and separation of acidic/basic compounds.
Crystallization orgsyn.orgDifference in solubility at different temperatures.Purification of solid compounds.
Column ChromatographyDifferential adsorption onto a stationary phase.General purpose purification of solids and liquids.
HPLCDifferential partitioning between a stationary and a mobile phase under high pressure.High-resolution separation, purification of non-volatile compounds, and chiral separations.

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 5 Phenylpentanoic Acid and Its Derivatives

Elucidation of Reaction Pathways and Transition States for Transformations of 2,2-Dimethyl-5-phenylpentanoic Acid

While specific experimental or computational studies detailing the reaction pathways and transition states for transformations of this compound are not extensively available in the public literature, we can infer plausible mechanisms based on the well-established principles of organic chemistry and studies on analogous structures. Key transformations of carboxylic acids include esterification, amide formation, and intramolecular cyclization to form lactones.

One of the most significant transformations for a molecule like this compound is intramolecular cyclization, which would lead to the formation of a lactone, a cyclic ester. This type of reaction is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group from the same molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This process proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the lactone. libretexts.orglibretexts.orgyoutube.comyoutube.com The presence of the gem-dimethyl group at the 2-position can influence the rate and equilibrium of this cyclization through the Thorpe-Ingold effect, which suggests that steric compression can bring the reactive groups closer, thereby accelerating the intramolecular reaction.

The formation of a six-membered δ-lactone would be the expected outcome for the cyclization of a derivative of this compound where a hydroxyl group is present at the 5-position of the pentanoic acid chain. The mechanism for such a cyclization is outlined below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The hydroxyl group at the δ-position acts as an internal nucleophile and attacks the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack leads to the formation of a cyclic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated lactone.

Deprotonation: The final step is the deprotonation of the lactone by the conjugate base of the catalyst (A⁻) to yield the final δ-lactone product and regenerate the acid catalyst.

Computational studies using Density Functional Theory (DFT) on similar systems, such as the acid-catalyzed Diels-Alder reactions of furan (B31954) derivatives, have been instrumental in mapping out reaction paths and identifying transition states. researchgate.netnih.govresearchgate.net Such calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a quantitative understanding of the reaction mechanism. For the cyclization of this compound derivatives, DFT calculations could precisely model the transition state, revealing the bond-forming and bond-breaking processes and the associated energy barriers.

Role of Catalysis in Chemical Transformations of this compound and Analogues

Catalysis plays a pivotal role in the chemical transformations of carboxylic acids and their derivatives. Both acid and base catalysis are commonly employed to facilitate reactions such as esterification, hydrolysis, and cyclization.

Acid Catalysis: In the context of this compound, acid catalysis is crucial for activating the carboxylic acid moiety towards nucleophilic attack. As discussed in the previous section, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. This principle is fundamental to Fischer esterification, where an alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst to form an ester. Similarly, intramolecular lactonization is effectively catalyzed by acids. libretexts.org Lewis acids can also be employed to catalyze such transformations. For instance, theoretical studies on the carboxylation of phenols have highlighted the role of Lewis acids like AlBr₃ in activating the substrate. rsc.org

Enzyme Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Lipases are enzymes that can catalyze the esterification, transesterification, and hydrolysis of carboxylic acids and esters with high chemo-, regio-, and enantioselectivity. The mechanism of lipase (B570770) catalysis typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release water. The acyl-enzyme intermediate then reacts with a nucleophile (e.g., an alcohol) to form the final product and regenerate the enzyme. While specific studies on this compound are scarce, the principles of enzyme catalysis are broadly applicable to this class of compounds.

The table below summarizes the types of catalysts and their roles in the transformation of carboxylic acids, which are applicable to this compound.

Catalyst TypeExample(s)Role in TransformationRelevant Reaction(s)
Brønsted Acid H₂SO₄, HClProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.Esterification, Lactonization, Hydrolysis
Lewis Acid AlCl₃, BF₃Coordinates to the carbonyl oxygen, polarizing the C=O bond and enhancing electrophilicity.Friedel-Crafts Acylation, Cyclization
Enzyme (Lipase) Candida antarctica lipase BForms an acyl-enzyme intermediate via a catalytic triad, enabling highly selective esterification or hydrolysis.Enantioselective Esterification, Hydrolysis
Transition Metal Palladium (Pd), Ruthenium (Ru)Facilitates hydrogenation, oxidation, and cross-coupling reactions. rsc.orgacs.orgReduction of the phenyl ring, Oxidation of the alkyl chain

Kinetic and Thermodynamic Studies of Reactions Pertinent to this compound Synthesis and Derivatization

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions, which are essential for process optimization and understanding reaction mechanisms. For this compound, such studies would focus on its synthesis and subsequent derivatization reactions.

Thermodynamics: The thermodynamics of a reaction are described by the change in Gibbs free energy (ΔG), which determines the position of the equilibrium. For the intramolecular cyclization of a hydroxy derivative of this compound to a lactone, the thermodynamics are influenced by factors such as ring strain and the Thorpe-Ingold effect. The formation of five- and six-membered rings (γ- and δ-lactones) is generally thermodynamically favorable. britannica.com The gem-dimethyl group at the 2-position is expected to shift the equilibrium further towards the cyclic product due to the relief of steric strain in the acyclic precursor. Thermodynamic data for pentanoic acid and related compounds are available and can serve as a baseline for estimating the properties of this compound. rsc.org

Kinetics: The kinetics of a reaction are concerned with the reaction rate and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. The rate of a reaction is determined by the height of the activation energy barrier (Ea) of the rate-determining step. For the acid-catalyzed lactonization of a hydroxy-2,2-Dimethyl-5-phenylpentanoic acid, the rate would depend on the concentration of the acid catalyst and the substrate. The gem-dimethyl group can also have a kinetic effect, accelerating the rate of cyclization by increasing the probability of the reactive conformer. Kinetic studies on the cyclization of similar systems have provided insights into the rate-determining steps and the influence of substituents. nih.gov

The following table presents hypothetical, yet plausible, kinetic and thermodynamic data for the acid-catalyzed lactonization of a 5-hydroxy derivative of this compound, based on data for analogous systems.

ParameterValue (Hypothetical)Significance
Activation Energy (Ea) 70-90 kJ/molEnergy barrier for the reaction; lower values indicate a faster reaction rate.
Enthalpy of Reaction (ΔH) -15 to -25 kJ/molIndicates an exothermic reaction, favoring product formation at lower temperatures.
Entropy of Reaction (ΔS) -20 to -40 J/(mol·K)A negative value is expected due to the loss of translational and rotational freedom upon cyclization.
Gibbs Free Energy of Reaction (ΔG) -5 to -15 kJ/molA negative value indicates a spontaneous and favorable reaction under standard conditions.

It is important to note that these values are illustrative and would need to be determined experimentally or through high-level computational studies for this compound and its derivatives.

Derivatization and Structural Modifications of 2,2 Dimethyl 5 Phenylpentanoic Acid

Synthesis of Homologues and Functionalized Analogues of 2,2-Dimethyl-5-phenylpentanoic Acid

The synthesis of functionalized analogues of this compound has been documented, particularly through modifications of the terminal aromatic ring. A notable example is the preparation of 2,2-dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid. This analogue replaces the phenyl group with a 2,5-dimethylphenoxy moiety.

The synthesis is achieved by reacting an ester of a halogenated derivative, specifically a crude form of 1,3-bis(5-chloro-2,2-dimethyl-pentanoyloxy)-propane, with 2,5-dimethylphenyl acetate (B1210297). The reaction is conducted in dimethyl sulfoxide (B87167) and facilitated by the presence of sodium iodide and potassium tert-butoxide, yielding the final product after hydrolysis. This process demonstrates a viable pathway to introduce substituted phenoxy groups, thereby creating a library of functionalized analogues based on the core pentanoic acid structure.

Table 1: Synthesis of a Functionalized Analogue

Reactant 1 Reactant 2 Key Reagents Solvent Product
1,3-bis(5-chloro-2,2-dimethyl-pentanoyloxy)-propane 2,5-dimethylphenyl acetate Sodium iodide, Potassium tert-butoxide Dimethyl sulfoxide 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid

While methods for creating such functionalized analogues exist, specific synthetic procedures for preparing direct homologues of this compound—such as the corresponding butanoic or hexanoic acid derivatives—are not extensively detailed in the surveyed scientific literature.

Regioselective and Stereocontrolled Introduction of Diverse Functional Groups onto the this compound Scaffold

The precise control over the position (regioselectivity) and three-dimensional orientation (stereocontrol) of functional groups is a critical aspect of modern synthetic chemistry. However, based on available research, specific methodologies for the direct regioselective or stereocontrolled functionalization of the this compound scaffold have not been prominently reported.

While related structural motifs, such as pivalic acid (2,2-dimethylpropanoic acid), are sometimes used as ligands or additives to direct the regioselectivity of reactions on other molecular frameworks, direct application of these principles to introduce diverse functional groups onto the this compound structure itself is not a well-documented area of research. Future work may explore this area to unlock new derivatives with precisely placed chemical functionalities.

Integration of this compound as a Key Moiety in Complex Molecular Architectures

The this compound framework can serve as a fundamental building block for constructing larger, more complex molecules. An example of this is seen in the precursor used for the synthesis of its functionalized analogues, a compound identified as 1,3-bis(5-chloro-2,2-dimethyl-pentanoyloxy)-propane.

In this molecule, two units derived from 5-chloro-2,2-dimethylpentanoic acid are ester-linked to a central propane-1,3-diol scaffold. This creates a dimeric structure where the core acid moiety is duplicated and tethered together. Such an arrangement demonstrates how the acid, or its derivatives, can be integrated into larger molecular architectures, providing a platform for further chemical elaboration or for the development of materials with specific properties derived from the duplicated structural units.

Table 2: Components of a Complex Dimeric Architecture

Central Scaffold Linked Moiety (x2)
Propane-1,3-diol 5-chloro-2,2-dimethylpentanoyl group

Computational and Theoretical Studies of 2,2 Dimethyl 5 Phenylpentanoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions of 2,2-Dimethyl-5-phenylpentanoic Acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and chemical reactivity of a molecule. DFT methods balance computational cost and accuracy, making them a standard tool for molecules of this size.

By solving approximations of the Schrödinger equation, DFT can determine the ground-state electron density of this compound. From this, a wealth of information can be derived. Key electronic properties that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a high negative potential around the carboxylic acid's oxygen atoms, indicating a site prone to electrophilic attack or hydrogen bonding, while the phenyl ring and hydrocarbon chain would exhibit different electronic characteristics. These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species, such as biological receptors or reagents.

| ESP Min/Max | Potential values (in kcal/mol) | Identifies sites for nucleophilic/electrophilic attack |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions and to be biologically active.

Computational conformational searches can be performed by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. For this molecule, critical rotations would include the bonds within the pentyl chain and the bond connecting the chain to the phenyl ring.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. semanticscholar.orgmdpi.com An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. semanticscholar.orgmdpi.com By solving Newton's equations of motion for every atom, MD simulations reveal how the molecule behaves dynamically, including the flexibility of its backbone, the rotation of its phenyl group, and its interactions with the surrounding solvent. mdpi.comaps.orgresearchgate.net This provides insight into the molecule's accessible conformational space and the stability of specific hydrogen bonds, which is crucial for understanding its transport and interaction with biological targets.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Atoms Involved Description of Motion
τ1 O=C-Cα-Cβ Rotation around the alpha-beta carbon bond
τ2 Cα-Cβ-Cγ-Cδ Flexibility of the pentanoic acid backbone
τ3 Cβ-Cγ-Cδ-Cε Flexibility of the pentanoic acid backbone

| τ4 | Cγ-Cδ-Cε-C(phenyl) | Rotation of the phenyl group relative to the alkyl chain |

Theoretical Exploration of Structure-Reactivity Relationships (SAR) for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Theoretical SAR explorations use computational methods to predict the effects of chemical modifications before the compounds are synthesized. For this compound, an SAR study would involve creating a library of virtual analogues and calculating their physicochemical properties.

Modifications could include:

Phenyl Ring Substitution: Adding electron-donating or electron-withdrawing groups at various positions on the phenyl ring to alter its electronic properties and steric profile.

Alkyl Chain Variation: Changing the length of the chain or altering the substitution pattern at the C2 position.

For each analogue, quantum chemical calculations (as in 5.1) would be performed to compute descriptors such as HOMO/LUMO energies, molecular shape, and electrostatic potential. These descriptors can then be correlated with a target activity using Quantitative Structure-Activity Relationship (QSAR) models. Such models can predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts toward more potent and selective compounds.

Table 3: Example of a Theoretical SAR Study Design for this compound Analogues

Analogue Modification Position Substituent/Group Computational Descriptor to Evaluate Hypothesized Effect
Phenyl Ring Substitution para (C4') -F, -Cl, -CH₃, -OCH₃ Electrostatic Potential, Dipole Moment Modulate binding pocket interactions
Carboxylic Acid -COOH -COOCH₃ (Methyl Ester) H-Bond Donor/Acceptor Count, Polarity Alter membrane permeability, eliminate ionic interaction
Alkyl Chain Length - Shorten to Butanoic or Lengthen to Hexanoic Molecular Volume, Shape Indices Optimize fit within a receptor site

Prediction of Spectroscopic Properties from Computational Models of this compound

Computational models, primarily using DFT, can accurately predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid, the O-H stretch, C-H stretches of the aromatic ring, and bending modes of the gem-dimethyl groups. Comparing the calculated spectrum to an experimental one helps in assigning the observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The predicted chemical shifts for the distinct protons and carbons—from the methyl groups, the alkyl chain, the phenyl ring, and the carboxyl group—can be directly compared to experimental NMR data to verify the structure and assign specific resonances.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic Data Functional Group / Atom Predicted Value (Typical DFT) Expected Experimental Range
IR Frequency (cm⁻¹) Carboxylic Acid O-H Stretch ~3450 cm⁻¹ (broad) 3300-2500 cm⁻¹
IR Frequency (cm⁻¹) Carboxylic Acid C=O Stretch ~1720 cm⁻¹ 1725-1700 cm⁻¹
¹³C NMR Shift (ppm) Carboxyl Carbon (C=O) ~180 ppm 175-185 ppm
¹³C NMR Shift (ppm) Quaternary Carbon (C(CH₃)₂) ~45 ppm 40-50 ppm
¹H NMR Shift (ppm) Phenyl Protons ~7.2-7.4 ppm 7.0-7.5 ppm

| ¹H NMR Shift (ppm) | Gem-Dimethyl Protons | ~1.2 ppm | 1.1-1.3 ppm |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2,2 Dimethyl 5 Phenylpentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Stereochemical Elucidation (e.g., 2D NMR, NOE)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2,2-Dimethyl-5-phenylpentanoic acid. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The phenyl protons typically appear in the downfield region (δ 7.1-7.3 ppm). The methylene (B1212753) protons of the pentyl chain would present as multiplets, with their chemical shifts influenced by their proximity to the phenyl ring and the quaternary carbon. The six protons of the gem-dimethyl group are expected to be magnetically equivalent, producing a sharp singlet in the upfield region (around δ 1.2 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 180 ppm. The aromatic carbons would resonate in the δ 125-140 ppm range. The quaternary carbon and the carbons of the alkyl chain and gem-dimethyl groups would appear at progressively higher fields. For the related compound, 5-phenylpentanoic acid, ¹³C NMR chemical shifts have been reported, providing a reference for the phenylalkyl portion of the target molecule. bmrb.io

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Phenyl (Ar-H)7.10 - 7.30multiplet5H
Methylene (-CH₂-Ph)2.55 - 2.70triplet2H
Methylene (-CH₂-CH₂Ph)1.60 - 1.75multiplet2H
Methylene (-C(CH₃)₂-CH₂-)1.50 - 1.65multiplet2H
gem-Dimethyl (-C(CH₃)₂)~1.20singlet6H
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)~180
Phenyl (ipso-C)~142
Phenyl (ortho, meta, para-C)125 - 129
Quaternary (-C (CH₃)₂)~45
Methylene (-C H₂-Ph)~36
Methylene (-C H₂-CH₂Ph)~31
Methylene (-C(CH₃)₂-C H₂-)~38
gem-Dimethyl (-C(C H₃)₂)~25

2D NMR and Nuclear Overhauser Effect (NOE)

For complex derivatives, 2D NMR experiments are crucial for definitive assignments.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the alkyl chain connectivity from the benzylic protons to the methylene group adjacent to the quaternary center.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbon by its correlation with the protons of the gem-dimethyl groups and the adjacent methylene protons. It also confirms the connectivity of the phenyl group to the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity. sapub.org This is vital for determining the preferred conformation and stereochemistry in chiral derivatives. For instance, NOE correlations could reveal the spatial relationship between the phenyl ring and the gem-dimethyl groups, offering insights into the molecule's conformational preferences in solution. doi.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Fragmentation Pathways

Under electron ionization (EI), this compound (MW: 206.29 g/mol ) would undergo characteristic fragmentation. The molecular ion peak (M⁺•) at m/z 206 would be observed. Key fragmentation pathways for phenylalkanoic acids include:

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is common for carboxylic acids. This can result in the loss of the carboxyl group (•COOH, 45 Da) or the hydroxyl radical (•OH, 17 Da).

Benzylic Cleavage: The bond between the Cβ and Cγ carbons is prone to cleavage, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is a characteristic fragment for compounds containing a benzyl moiety.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. stackexchange.com For this compound, this rearrangement is not possible in its classic form due to the dimethyl substitution at the alpha position. However, other complex rearrangements can occur.

Loss of Alkyl Groups: Cleavage adjacent to the quaternary carbon can result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for unambiguously confirming the elemental composition. For the molecular ion of this compound (C₁₃H₁₈O₂), HRMS would provide an exact mass (e.g., 206.1307), distinguishing it from other ions with the same nominal mass. This high accuracy is also applied to fragment ions, aiding in the correct assignment of their elemental formulas and reinforcing the proposed fragmentation pathways. nih.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormulaFragmentation Pathway
206[M]⁺•[C₁₃H₁₈O₂]⁺•Molecular Ion
191[M - CH₃]⁺[C₁₂H₁₅O₂]⁺Loss of methyl radical
161[M - COOH]⁺[C₁₂H₁₇]⁺Loss of carboxyl radical
105[C₈H₉]⁺[C₈H₉]⁺Cleavage of Cα-Cβ bond
91[C₇H₇]⁺[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
57[C₄H₉]⁺[C₄H₉]⁺tert-Butyl cation from α-cleavage

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and offer a detailed molecular fingerprint. jasco-global.com

For this compound, key functional groups produce distinct spectral signatures:

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretch and O-H bend are observed in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Aromatic Ring: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the phenyl ring.

Alkyl Frame: Aliphatic C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations appear in the 1470-1365 cm⁻¹ range.

For the derivative 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil) , FT-IR and FT-Raman spectra have been recorded and analyzed. researchgate.net The vibrational data confirms the presence of all expected functional groups and provides insights into molecular structure.

Interactive Table: Key Vibrational Frequencies for Gemfibrozil (a derivative)
Wavenumber (cm⁻¹)AssignmentTechnique
~3000O-H stretch (carboxylic acid dimer)IR, Raman
2970-2870C-H stretch (aliphatic)IR, Raman
~1705C=O stretch (carboxylic acid)IR
1610, 1585, 1500C=C stretch (aromatic)IR, Raman
~1465C-H bend (aliphatic)IR, Raman
~1290C-O stretch / O-H bendIR
~1230C-O-C stretch (ether)IR
800-900C-H out-of-plane bend (aromatic)IR

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. cam.ac.uk It provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules within a crystal lattice. For chiral derivatives, this technique can determine the absolute stereochemistry.

While no crystal structure for the parent this compound is publicly available, the structure of its derivative, 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil) , has been solved. researchgate.net The analysis reveals that in the solid state, Gemfibrozil forms a centrosymmetric dimer. The two molecules are linked by strong hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids in the solid state. This dimerization significantly influences the physical properties of the compound. The crystal structure provides definitive proof of atomic connectivity and the relative orientation of the substituted phenoxy ring and the pentanoic acid chain. researchgate.netunive.it

Interactive Table: Selected Crystallographic Data for Gemfibrozil (a derivative)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecules per Asymmetric Unit2
Key FeatureCentrosymmetric dimer formation
Intermolecular InteractionO-H···O hydrogen bonds
O···O distance2.631 Å and 2.652 Å researchgate.net

Enzymatic and Biocatalytic Transformations of 2,2 Dimethyl 5 Phenylpentanoic Acid Analogues

Identification and Characterization of Biocatalysts Capable of Transforming 2,2-Dimethyl-5-phenylpentanoic Acid Derivatives

The transformation of derivatives of this compound can be approached through several classes of enzymes, primarily lipases, cytochrome P450 monooxygenases, and enzymes from the β-oxidation pathway.

Lipases and Esterases: These enzymes are widely recognized for their ability to catalyze the hydrolysis of esters. Their utility extends to sterically hindered substrates, such as those containing a 2,2-dimethyl substitution. Research has demonstrated the successful enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate, a structural analogue, using lipase (B570770) Novozym 435 (immobilized Candida antarctica lipase B). tandfonline.comresearchgate.netcjcatal.com This highlights the potential of lipases to act on esters of this compound. Other lipases, such as those from Candida cylindracea and Trichoderma viride, have also shown effectiveness in catalyzing reactions with sterically demanding molecules. mdpi.com Human carboxylesterases, hCE-1 and hCE-2, are also known to hydrolyze a variety of esters, with their activity influenced by the structure of both the acid and alcohol moieties. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. youtube.com These enzymes are primarily located in the liver and catalyze oxidative reactions. youtube.comyoutube.com Given that this compound is a xenobiotic compound, CYPs are strong candidates for its transformation. CYPs are known to metabolize phenylpropanoids and other phenyl-containing compounds, typically through hydroxylation of the aromatic ring or the alkyl chain. nih.gov The metabolism of many drugs is mediated by CYPs, which convert them into more water-soluble forms for excretion. youtube.com

β-Oxidation Pathway Enzymes: In microorganisms like Pseudomonas putida, specialized enzymatic pathways exist for the degradation of n-phenylalkanoic acids. researchgate.net This bacterium possesses two sets of β-oxidation enzymes, with one set (βI) being particularly efficient at degrading both n-alkanoic and n-phenylalkanoic acids. researchgate.net This pathway involves enzymes such as acyl-CoA synthetases, dehydrogenases, hydratases, and thiolases (like FadA and FadB) that could potentially metabolize the pentanoic acid chain of this compound, although the gem-dimethyl group at the α-position would likely hinder the standard β-oxidation process. researchgate.net

Stereoselective Biotransformations and Enantiomeric Enrichment Studies of this compound Analogues

The presence of a chiral center, often created during synthesis or transformation, makes stereoselective biocatalysis a critical area of study for producing enantiomerically pure compounds, which are highly valued in the pharmaceutical industry.

Lipases are particularly well-suited for the kinetic resolution of racemic esters of carboxylic acids. A notable example is the enantioselective synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid via the asymmetric hydrolysis of its racemic ethyl ester. researchgate.netcjcatal.com Using Novozym 435, researchers achieved a high enantiomeric excess (ee) of 99.2% for the S-(+)-acid, with a yield of 45.6%. cjcatal.com The reaction conditions, including pH, temperature, and co-solvents, were optimized to enhance both yield and stereoselectivity. tandfonline.comcjcatal.com

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Novozym 435Racemic ethyl-2,2-dimethylcyclopropanecarboxylateS-(+)-2,2-dimethylcyclopropanecarboxylic acid45.699.2 cjcatal.com
Novozym 435Racemic ethyl-2,2-dimethylcyclopropanecarboxylateS-(+)-2,2-dimethylcyclopropanecarboxylic acid49.098.7 tandfonline.com
Burkholderia cepacia lipaseRacemic fluorinated arylcarboxylic acid esters(R)- or (S)-Arylcarboxylic acids50-8093-100 mdpi.com

Similarly, chemoenzymatic dynamic kinetic resolution has been successfully applied for the enantioselective synthesis of α-methyl substituted carboxylic acids, achieving high yields and enantiomeric excess. nih.gov Lipases from Burkholderia cepacia have also been employed for the efficient resolution of fluorinated arylcarboxylic acid esters, demonstrating the broad utility of these enzymes in generating chiral acids. mdpi.com These studies strongly suggest that lipases could be effectively used for the enantiomeric enrichment of this compound or its ester derivatives.

Mechanistic Aspects of Biocatalysis Involving Pentanoic Acid Derivatives

Understanding the catalytic mechanisms of enzymes is fundamental to optimizing their application and engineering them for novel substrates.

Lipase and Esterase Mechanism: The catalytic mechanism of lipases and esterases typically involves a catalytic triad (B1167595), most commonly composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The hydrolysis of an ester bond proceeds through a two-step process. First, the serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the free enzyme. mdpi.com For some reactions, the mechanism may involve the formation of intermediates like enolates or Schiff bases. mdpi.com

Cytochrome P450 Mechanism: The catalytic cycle of cytochrome P450 enzymes is complex and involves the activation of molecular oxygen. nih.gov The cycle begins with the binding of the substrate to the enzyme's active site, which contains a heme-iron center. youtube.com The iron is then reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron from a reductase partner protein. Molecular oxygen then binds to the ferrous iron. A second electron is transferred, leading to the formation of a highly reactive iron-oxo species. This potent oxidizing agent is responsible for the hydroxylation of the substrate through the insertion of an oxygen atom into a C-H bond. nih.gov

β-Oxidation Mechanism: The β-oxidation of n-phenylalkanoic acids in bacteria like Pseudomonas putida follows a pathway analogous to fatty acid degradation. researchgate.net The process starts with the activation of the carboxylic acid to its coenzyme A (CoA) thioester. The subsequent steps involve dehydrogenation to form a double bond, hydration of the double bond, oxidation of the resulting hydroxyl group to a ketone, and finally, thiolytic cleavage to release acetyl-CoA and a shortened phenylalkanoyl-CoA. researchgate.net The presence of the gem-dimethyl group at the α-carbon of this compound would likely block the initial dehydrogenation step, suggesting that if this pathway is involved, prior modification of the molecule might be necessary.

Future Directions and Emerging Research Avenues for 2,2 Dimethyl 5 Phenylpentanoic Acid

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of efficient and scalable synthetic routes is paramount for enabling broader research and application of 2,2-Dimethyl-5-phenylpentanoic acid. While general methods for carboxylic acid synthesis are well-established, the specific structural features of this compound—namely the quaternary carbon center adjacent to the carboxyl group—may present unique challenges and opportunities for methodological innovation.

Future research in this area could focus on several promising strategies:

Advanced Grignard-based Approaches: Traditional syntheses might involve the carboxylation of a suitable Grignard reagent. Future work could explore the use of advanced techniques such as Turbo Grignard reagents or the application of microfluidic reactors to improve reaction efficiency, yield, and safety. The optimization of the synthesis of the requisite 3,3-dimethyl-5-phenylpentyl halide precursor would be a critical component of this research.

Catalytic Carboxylation Reactions: The direct carboxylation of C-H bonds is a rapidly advancing field. Research into the regioselective catalytic carboxylation of a suitable hydrocarbon precursor, such as 2,2-dimethyl-5-phenylpentane, using CO2 would represent a highly atom-economical and green synthetic route. This would likely require the development of novel catalyst systems capable of activating the specific C-H bond.

Rearrangement-based Strategies: The exploration of novel rearrangement reactions, such as the pinacol (B44631) rearrangement of a suitably substituted diol, followed by oxidation, could offer an alternative and potentially stereoselective route to the target molecule.

Flow Chemistry Synthesis: Continuous flow manufacturing offers significant advantages in terms of process control, safety, and scalability. Developing a continuous flow synthesis for this compound, potentially integrating several reaction steps, would be a significant step towards its efficient production for larger-scale applications.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Advanced Grignard CarboxylationWell-established principles, potentially high yields.Multi-step process, requires pre-functionalized starting materials.
Catalytic C-H CarboxylationHigh atom economy, use of CO2 as a C1 source.Achieving high regioselectivity, catalyst development required.
Rearrangement-based SynthesisPotential for stereocontrol.Availability of starting materials, potential for side reactions.
Flow Chemistry SynthesisEnhanced safety, scalability, and process control.Initial setup costs, optimization of flow parameters.

Development and Application of Advanced Analytical Techniques for Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application. While basic analytical data is available from commercial suppliers, a detailed investigation using advanced analytical techniques is a crucial area for future research. americanelements.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR spectra are fundamental for structural confirmation, advanced NMR techniques could provide deeper insights. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals. Furthermore, solid-state NMR (ssNMR) could be employed to study the compound's structure and dynamics in the solid phase, providing information on polymorphism and intermolecular interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy. Future studies should focus on detailed fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) to establish a characteristic fragmentation pattern, which can be useful for its identification in complex matrices.

Vibrational Spectroscopy: A thorough analysis of the Infrared (IR) and Raman spectra will provide detailed information about the vibrational modes of the molecule. This can be used to study hydrogen bonding interactions involving the carboxylic acid group and to probe the conformational landscape of the flexible pentyl chain.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. This would be particularly insightful for understanding how the bulky 2,2-dimethyl substitution influences the crystal packing and hydrogen bonding network.

The anticipated analytical data for this compound is summarized in Table 2.

Table 2: Key Analytical Data for this compound

Analytical TechniqueInformation to be Obtained
Formula C13H18O2 sigmaaldrich.com
Molecular Weight 206.28 g/mol chemicalbook.com
CAS Number 2840-74-6 sigmaaldrich.com
1H NMR Chemical shifts and coupling constants for all protons.
13C NMR Chemical shifts for all carbon atoms.
Mass Spectrometry Molecular ion peak and fragmentation pattern.
IR Spectroscopy Characteristic vibrational frequencies for functional groups.
X-ray Crystallography Solid-state structure and intermolecular interactions.

Expansion of Applications into New Areas of Chemical Research and Engineering

The unique combination of a sterically hindered carboxylic acid and a lipophilic phenylalkyl chain suggests that this compound could serve as a valuable building block and functional molecule in various fields.

Polymer Chemistry: The neopentyl-like structure adjacent to the carboxylic acid can impart unique properties to polymers, such as enhanced thermal stability and solubility in organic solvents. Future research could explore the incorporation of this compound as a monomer or a modifying agent in the synthesis of polyesters, polyamides, and other polymers.

Materials Science: Carboxylic acids are widely used as surface modifiers for nanoparticles and other materials. The long phenylalkyl chain of this molecule could be used to tune the surface properties of materials, for example, to create hydrophobic coatings or to improve the dispersion of nanoparticles in nonpolar media.

Drug Discovery and Medicinal Chemistry: The lipophilic nature and the presence of a carboxylic acid group make this molecule an interesting scaffold for the design of new bioactive compounds. The steric hindrance around the carboxyl group could influence its metabolic stability and interaction with biological targets. It could be investigated as a fragment in fragment-based drug discovery programs or as a building block for the synthesis of more complex drug candidates.

Lubricants and Surfactants: Long-chain carboxylic acids and their derivatives are known to have applications as lubricants and surfactants. The specific structure of this compound could lead to novel properties in these areas, such as improved thermal stability in lubricant formulations or unique aggregation behavior in surfactant systems.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-Dimethyl-5-phenylpentanoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as alkylation or ester hydrolysis. For example:

  • Step 1 : Condensation of a phenylacetamide derivative with a pentanoic acid precursor under anhydrous conditions (e.g., using DCC as a coupling agent).
  • Step 2 : Hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid.
  • Characterization : Intermediates are verified via 1^1H NMR (e.g., δ 1.50–1.56 ppm for methyl groups, δ 7.23–7.35 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Personal Protection : Use chemical-resistant gloves (nitrile), safety goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved chemical waste protocols. Note that no chemical safety assessment is available for this compound, so assume acute toxicity .

Q. How is the purity of this compound validated in research settings?

  • HPLC : Use a C18 column with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • Elemental Analysis : Confirm C, H, and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • DFT Calculations : Model transition states to predict regioselectivity in alkylation steps.
  • Solvent Optimization : Use COSMO-RS simulations to select solvents that minimize side reactions (e.g., THF vs. DMF).
  • Reaction Kinetics : Apply Arrhenius plots to determine activation energies for ester hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to confirm assignments of ambiguous signals.
  • Cross-Validation : Compare with X-ray crystallography data to validate structural assignments .

Q. How can the ecological impact of this compound be assessed in environmental toxicity studies?

  • Microcosm Assays : Test biodegradability in soil/water systems under OECD 301 guidelines.
  • QSAR Modeling : Predict acute aquatic toxicity using logP and molecular weight parameters.
  • Metabolite Profiling : Use LC-MS to identify persistent degradation products .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors in real time.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Methodological Notes

  • Data Reproducibility : Always report reaction conditions (temperature, solvent purity, catalyst loading) to mitigate batch-to-batch variability.
  • Contradictory Evidence : Cross-reference spectral data with peer-reviewed syntheses of structurally analogous compounds (e.g., phenylacetamide derivatives) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, especially for halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.